molecular formula C11H11ClN4O2 B15079940 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester CAS No. 64300-46-5

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester

Cat. No.: B15079940
CAS No.: 64300-46-5
M. Wt: 266.68 g/mol
InChI Key: CJBVZEDZCJLNTP-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester is a chemical compound with the molecular formula C11H11ClN4O2 and a molecular weight of 266.68 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester involves several steps. One common method is the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a catalyst to form the tetrazole ring. This intermediate is then reacted with ethyl bromoacetate to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives .

Properties

CAS No.

64300-46-5

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)tetrazol-1-yl]acetate

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-10(17)7-16-11(13-14-15-16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

CJBVZEDZCJLNTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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